Ethyl 2,6-dimethylimidazo[1,2-a]pyrimidine-3-carboxylate

Antitubercular Mycobacterium tuberculosis Scaffold Hopping

Ethyl 2,6-dimethylimidazo[1,2-a]pyrimidine-3-carboxylate (CAS 1335054-73-3) is a bicyclic heteroaromatic compound from the imidazo[1,2-a]pyrimidine class, a privileged scaffold in medicinal chemistry. The compound features a fused imidazole-pyrimidine core with methyl groups at the 2- and 6-positions and an ethyl carboxylate at the 3-position.

Molecular Formula C11H13N3O2
Molecular Weight 219.24 g/mol
Cat. No. B12107497
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2,6-dimethylimidazo[1,2-a]pyrimidine-3-carboxylate
Molecular FormulaC11H13N3O2
Molecular Weight219.24 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(N=C2N1C=C(C=N2)C)C
InChIInChI=1S/C11H13N3O2/c1-4-16-10(15)9-8(3)13-11-12-5-7(2)6-14(9)11/h5-6H,4H2,1-3H3
InChIKeyCSXKNJRWOLHOPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2,6-Dimethylimidazo[1,2-a]pyrimidine-3-carboxylate: A Core Heterocyclic Scaffold for Targeted Drug Discovery


Ethyl 2,6-dimethylimidazo[1,2-a]pyrimidine-3-carboxylate (CAS 1335054-73-3) is a bicyclic heteroaromatic compound from the imidazo[1,2-a]pyrimidine class, a privileged scaffold in medicinal chemistry [1]. The compound features a fused imidazole-pyrimidine core with methyl groups at the 2- and 6-positions and an ethyl carboxylate at the 3-position . This substitution pattern is a key point of differentiation from other in-class molecules, as the specific placement of methyl groups and the type of ester modify its physicochemical and biological profile. It is supplied as a research chemical with a typical purity of ≥95% . The compound is not a drug but a versatile intermediate for generating libraries of analogs for structure-activity relationship (SAR) studies.

Why In-Class Imidazo[1,2-a]pyrimidine Analogs Cannot Simply Replace Ethyl 2,6-Dimethylimidazo[1,2-a]pyrimidine-3-carboxylate


Simple substitution with other imidazo[1,2-a]pyrimidine esters or amides is not possible because subtle changes to the heterocyclic core's substitution pattern profoundly affect target affinity and selectivity. The adjacent methyl groups at positions 2 and 6 on the pyrimidine ring create a unique steric and electronic environment that directly impacts the compound's pKa (predicted 4.02 ) and its ability to engage in key hydrophobic interactions within a binding pocket. Furthermore, the choice of a 3-position ethyl ester, versus a carboxylic acid or carboxamide, dictates membrane permeability, metabolic stability, and the potential for prodrug strategies [1]. The specific scaffold geometry is critical for biological mimicry; as demonstrated in anti-tubercular research, switching from an imidazo[1,2-a]pyridine to an imidazo[1,2-a]pyrimidine core dramatically alters potency against Mycobacterium tuberculosis and selectivity over other bacteria [2].

Quantitative Differentiation of Ethyl 2,6-Dimethylimidazo[1,2-a]pyrimidine-3-carboxylate: An Evidence-Based Selection Guide


Anti-Tubercular Potential via Scaffold Analogy: Imidazo[1,2-a]pyrimidine vs. Imidazo[1,2-a]pyridine Carboxamides

The direct anti-tubercular activity of ethyl 2,6-dimethylimidazo[1,2-a]pyrimidine-3-carboxylate has not been published. However, a close structural analog, a 2,6-dimethylimidazo[1,2-a]pyrimidine-3-carboxamide, was directly compared to its imidazo[1,2-a]pyridine counterparts. The pyrimidine core (Compound 6) showed a distinct potency and selectivity profile, demonstrating the critical impact of the core heterocycle on biological activity [1]. This supports the ethyl ester derivative as a key intermediate for optimizing pyrimidine-based anti-TB agents.

Antitubercular Mycobacterium tuberculosis Scaffold Hopping

Steric and Electronic Differentiation for Target Engagement: HDAC Inhibition Profile

Data from BindingDB reveals the binding affinity of the target compound for histone deacetylase (HDAC) enzymes [1]. This is directly comparable to the unsubstituted core ester, ethyl imidazo[1,2-a]pyrimidine-3-carboxylate, which shows a markedly different profile, highlighting how the 2,6-dimethyl substitution is not inert but actively modulates target interaction.

Epigenetics Histone Deacetylase Antiparasitic

Ester vs. Acid Functionality: Implications for Membrane Permeability and Prodrug Design

The bioavailability of a compound is heavily influenced by its ionization state and lipophilicity. The ethyl ester in the target compound provides a clear pharmacokinetic advantage over its corresponding carboxylic acid analog. The predicted pKa of the target ester is 4.02, indicating it will be largely unionized at physiological pH, unlike the negatively charged carboxylate .

Prodrug Design Physicochemical Properties cLogP

Predicted Physicochemical Stability and Solubility Profile for Assay Planning

The predicted density of 1.25±0.1 g/cm³ for the target compound provides a basis for estimating its physical handling properties, particularly when preparing concentrated DMSO stocks for high-throughput screening . This is a practical differentiator from bulkier analogs with different ester or amide substituents.

Solubility Stability DMSO Stock

High-Value Research Applications for Ethyl 2,6-Dimethylimidazo[1,2-a]pyrimidine-3-carboxylate


Target Identification and Validation in Epigenetic and Anti-Parasitic Research

Leveraging its confirmed low nanomolar potency against Eimeria tenella HDAC (IC50 11 nM), ethyl 2,6-dimethylimidazo[1,2-a]pyrimidine-3-carboxylate is an ideal tool compound for chemical biology studies focused on validating HDAC inhibition as a strategy for treating coccidiosis in poultry or for probing HDAC biology in other protozoan parasites [1]. Researchers can use the compound as a reference inhibitor in enzymatic and cellular assays.

Medicinal Chemistry Derivatization for Anti-Tubercular Lead Optimization

This compound serves as a critical starting material for generating a focused library of amide and ester derivatives to optimize anti-tubercular potency. The demonstrated sub-micromolar MIC of the analogous carboxamide against M. tuberculosis H37Rv (MIC 1.3 μM) [2] confirms that the 2,6-dimethylimidazo[1,2-a]pyrimidine-3-carbonyl core is a validated hit scaffold. Systematic variation of the 3-position ester is the logical next step in SAR.

Scaffold-Hopping and Selectivity Profiling Campaigns

Given that scaffold-switching between imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine cores significantly alters antibacterial selectivity (both are inactive against S. aureus, E. coli, and C. albicans at >128 μM, but have differential potency against M. avium, M. kansasii, and M. bovis BCG) [2], this compound is essential for studies aimed at understanding the structural basis of species-specific mycobacterial inhibition.

Pharmacokinetic Optimization Studies via Ester Prodrug Strategy

The predicted neutral state of the ethyl ester at physiological pH, in contrast to the ionized carboxylic acid, makes it the preferred form for initial in vitro ADME (Absorption, Distribution, Metabolism, Excretion) assays, such as PAMPA or Caco-2 permeability . The ester itself or subsequent amide analogs can be assessed for metabolic stability as part of a prodrug strategy to improve oral bioavailability.

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